Bufexamac

概要

説明

準備方法

ブフェキサマクは、エステル化溶媒の存在下でヒドロキシフェニル酢酸とn-ブチルアルコールを反応させるエステル化反応によって合成できます . 反応条件は通常、エステルの形成を促進するために、反応物を還流下で加熱することを含みます。 工業生産方法は、同様の合成ルートを大規模で行う場合がありますが、最終生成物の高収率と純度を確保するために、最適化された反応条件が採用されます .

化学反応の分析

ブフェキサマクは、以下を含むさまざまな化学反応を受けます。

酸化: ブフェキサマクは、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、ブフェキサマクを還元型に変換できます。

置換: ブフェキサマクは、官能基が他の基に置き換えられる置換反応を受けます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

ブフェキサマクは、抗炎症作用、鎮痛作用、解熱作用について研究されてきました . 皮膚科では、湿疹やその他の炎症性皮膚疾患の治療に使用されてきました . さらに、ブフェキサマクは、リポ多糖誘発性の傷害を軽減するための薬理学的試験で可能性を示しており、肺の炎症を軽減する可能性を示唆しています .

科学的研究の応用

Dermatological Applications

Primary Use in Dermatoses

Bufexamac is predominantly utilized for managing skin conditions such as eczema, dermatitis, and psoriasis. Clinical studies have demonstrated its effectiveness in alleviating symptoms associated with these conditions. For instance, one study involving 35 patients with acute inflammatory skin diseases reported favorable outcomes in approximately 82.9% of cases after a treatment duration of seven days . Another open survey involving 50 patients showed an overall positive response rate of 86%, particularly in cases of seborrheic and contact dermatitis .

Adverse Reactions

Despite its therapeutic benefits, this compound is also associated with severe allergic reactions, including allergic contact dermatitis. A case study documented a patient who developed significant facial edema and erythema following the application of a cream containing this compound . Such reactions have led to this compound being banned in several countries, including the European Union and the United States, while still being available in others like Australia and Switzerland .

Respiratory Applications

Acute Lung Injury Management

Recent studies have highlighted this compound's potential role in treating acute lung injury (ALI). Research indicates that this compound can inhibit leukotriene B4 (LTB4) biosynthesis by blocking the activity of leukotriene A4 hydrolase (LTA4H), an enzyme crucial to neutrophil chemotaxis . In mouse models, this compound treatment resulted in reduced neutrophil infiltration and decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 following lipopolysaccharide (LPS) administration, which induces ALI .

Mechanism of Action

this compound's mechanism involves the attenuation of inflammatory responses by inhibiting LTB4 production. This inhibition leads to decreased neutrophil migration to inflamed tissues, thereby reducing lung inflammation and injury . The therapeutic effects were observed through various assessments, including histopathological examinations and measurements of lung permeability and cellular responses in bronchoalveolar lavage fluid .

Comparative Efficacy in Inflammatory Diseases

This compound has also been investigated for its efficacy in other inflammatory conditions beyond dermatology and respiratory diseases. It has shown promise in animal models for arthritis and other inflammatory diseases. For instance, it was reported to ameliorate edema in carrageenan-induced arthritis models . However, the precise mechanisms underlying these effects remain to be fully elucidated.

Summary of Findings

The following table summarizes the applications and findings related to this compound:

作用機序

ブフェキサマクは、プロスタグランジンの生合成に関与する酵素であるシクロオキシゲナーゼを阻害することによって、その効果を発揮すると考えられています . この阻害は、炎症と痛みを軽減します。 さらに、ブフェキサマクは、クラスIIBヒストン脱アセチル化酵素(HDAC6およびHDAC10)の特異的阻害剤として特定されており、これは抗炎症作用と潜在的な抗癌作用に寄与する可能性があります .

類似化合物の比較

ブフェキサマクは、インドメタシン、エトフェナマート、フルフェナム酸などの他の非ステロイド系抗炎症薬(NSAID)に似ています . ブフェキサマクは、クラスIIBヒストン脱アセチル化酵素(HDAC6およびHDAC10)の特異的阻害という点でユニークであり、これは他のNSAIDでは一般的ではありません . このユニークな作用機序は、特定の状況で追加の治療上の利点を提供する可能性があります。

類似化合物

- インドメタシン

- エトフェナマート

- フルフェナム酸

ブフェキサマクの特定のヒストン脱アセチル化酵素の特異的な阻害は、これらの類似化合物とは異なるものであり、独自の治療的用途の可能性を示しています .

類似化合物との比較

Bufexamac is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, etofenamate, and flufenamic acid . this compound is unique in its specific inhibition of class IIB histone deacetylases (HDAC6 and HDAC10), which is not a common feature among other NSAIDs . This unique mechanism of action may provide additional therapeutic benefits in certain conditions.

Similar Compounds

- Indomethacin

- Etofenamate

- Flufenamic acid

This compound’s distinct inhibition of specific histone deacetylases sets it apart from these similar compounds, highlighting its potential for unique therapeutic applications .

生物活性

Bufexamac, a non-steroidal anti-inflammatory drug (NSAID), has been studied for its biological activity, particularly in relation to its anti-inflammatory properties and potential therapeutic applications. This article explores the compound's mechanisms of action, efficacy in various conditions, and associated safety concerns based on diverse research findings.

This compound's primary mechanism involves the inhibition of specific enzymes in the lipoxygenase (LOX) pathway, particularly targeting leukotriene A4 hydrolase (LTA4H). This inhibition leads to a decrease in leukotriene B4 (LTB4) biosynthesis, a potent chemokine involved in neutrophil chemotaxis and inflammation.

- Inhibition Profile : this compound demonstrates selective inhibition of LTA4H with IC50 values of 15.86 μM for aminopeptidase activity and 11.59 μM for epoxide hydrolase activity. In contrast, it shows minimal effects on other enzymes like cPLA2α and 5-LOX, which are also involved in LTB4 production .

Acute Lung Injury

In preclinical studies, this compound has shown promise in ameliorating lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. The compound significantly reduced neutrophil infiltration and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) in this model. The results suggest that this compound can effectively mitigate inflammation by decreasing LTB4 levels and inhibiting neutrophil migration into the alveolar space .

Dermatological Applications

This compound has been evaluated for its efficacy in treating various dermatological conditions:

- Epidermolysis Bullosa : A double-blind placebo-controlled trial involving ten patients with epidermolysis bullosa simplex found no significant difference between this compound and placebo regarding blister counts or pain relief .

- General Dermatitis : Historical studies claimed this compound was effective for dermatitis, with one uncontrolled study reporting an 82.9% favorable response rate among 35 patients. However, more recent controlled trials have indicated that this compound does not outperform topical corticosteroids or placebo .

Safety Profile and Allergic Reactions

Despite its therapeutic potential, this compound is associated with a significant risk of allergic contact dermatitis. Reports indicate that it can provoke severe allergic reactions in susceptible individuals:

- Prevalence of Allergic Reactions : A retrospective review identified 19 cases of positive reactions to this compound among patients tested for contact dermatitis . Additionally, this compound has been implicated as a sensitizer, leading to exacerbated reactions upon repeated exposure .

Case Studies

Several case studies highlight the adverse effects associated with this compound:

- A case report documented severe allergic contact dermatitis requiring hospitalization after the application of topical this compound, underscoring the need for caution in its use .

Summary Table of this compound Studies

Q & A

Basic Research Questions

Q. What is the established mechanism of action of bufexamac, and how does it differ from other NSAIDs?

this compound is classified as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation . However, it also exhibits histone deacetylase (HDAC) inhibitory activity, specifically targeting HDAC6 and HDAC10, which modulates interferon-alpha (IFN-α) secretion . This dual mechanism distinguishes it from traditional NSAIDs, which primarily act via COX inhibition. Notably, its pharmacokinetic properties (e.g., absorption, metabolism) remain poorly characterized, limiting a full understanding of its therapeutic and adverse effects .

Q. What evidence supports or contradicts the efficacy of this compound in treating inflammatory dermatoses like dermatitis?

Early studies (1970s–1980s) claimed this compound was comparable to topical corticosteroids (e.g., hydrocortisone) in treating dermatitis, but these trials were small (20–40 participants) and lacked modern methodological rigor (e.g., blinding, placebo controls) . A 1977 multicenter trial (193 patients) found no significant difference between this compound and placebo, while triamcinolone and hydrocortisone outperformed both . Subsequent uncontrolled studies reported efficacy in 82.9–86% of cases, but these lacked comparators and were prone to observer bias . The European Medicines Agency (EMA) concluded that efficacy data were insufficient by modern standards, leading to its withdrawal in the EU .

Q. What are the primary safety concerns associated with this compound use in clinical settings?

this compound has a high risk of inducing allergic contact dermatitis, particularly in patients with pre-existing eczema or atopic dermatitis. Patch-testing studies reported sensitization rates of 4–57% in exposed populations, with reactions often mimicking the underlying condition, delaying diagnosis . Severe cases required hospitalization, prompting regulatory withdrawals in the EU, Australia, and New Zealand . The EMA emphasized that its allergenic potential outweighs questionable therapeutic benefits, especially given safer alternatives .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from historical this compound trials?

Meta-analytical approaches should stratify studies by design quality:

- Controlled vs. uncontrolled trials : Discard open-label studies due to bias risks .

- Sample size and power : Prioritize larger trials (e.g., the 193-patient study ).

- Comparator relevance : Compare only against contemporaneous therapies (e.g., 1970s corticosteroids).

- Outcome standardization : Assess if historical studies used validated scales for inflammation/itching. Sensitivity analyses should exclude underpowered or poorly blinded studies to isolate reliable data .

Q. What methodologies are optimal for assessing this compound-induced sensitization in at-risk populations?

- Patch testing : Use this compound 5% in petrolatum for 48–72 hours, with readings at D2–D4. Include the commercial formulation (e.g., Parfenac® ointment) to detect excipient interactions .

- Epidemiological surveys : Track prescription databases and adverse event reports in regions where this compound is still available (e.g., Switzerland) .

- Comparative studies : Benchmark sensitization rates against other topical NSAIDs (e.g., diclofenac) to contextualize risk .

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm × 15 cm, 5 µm particles |

| Mobile phase | Methanol/acetonitrile/water with sodium 1-octanesulfonate and EDTA |

| Detection | UV 275 nm |

| Retention time | ~6 minutes |

| Internal standard | Diphenylimidazole |

| Validation | ≤1.0% RSD for repeatability (n=6) |

TLC Identification :

- Plate: Silica gel with EDTA pretreatment.

- Solvent system: Pentane/ethyl acetate/acetic acid (7:4:1).

- Detection: Iron(III) chloride spray for red-brown visualization (Rf match to reference).

Q. How can researchers investigate this compound’s HDAC6/10 inhibition and its implications for immune modulation?

- In vitro assays : Use recombinant HDAC6/10 enzymes with fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) to measure IC50 values .

- Gene expression profiling : Quantify IFN-α secretion in peripheral blood mononuclear cells (PBMCs) post-treatment via ELISA or qPCR .

- Functional networks : Apply STRING/Cytoscape analysis to identify protein interaction networks altered by this compound (e.g., HIV p24 modulation in CD4+ T-cells ).

Q. What translational challenges arise when extrapolating in vitro findings on this compound to in vivo models?

- Bioavailability : this compound’s poor solubility may limit tissue penetration in animal models, necessitating nanoparticle encapsulation or solvent optimization .

- Model relevance : Use murine contact dermatitis models to parallel human allergic responses .

- Dose equivalence : Calculate human-equivalent doses based on surface-area scaling, adjusting for topical vs. systemic administration .

特性

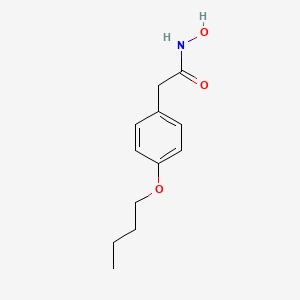

IUPAC Name |

2-(4-butoxyphenyl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJWRABVEGLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045368 | |

| Record name | Bufexamac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible | |

| Record name | SID855633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bufexamac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect. | |

| Record name | Bufexamac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2438-72-4 | |

| Record name | Bufexamac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufexamac [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufexamac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bufexamac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bufexamac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufexamac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFEXAMAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。